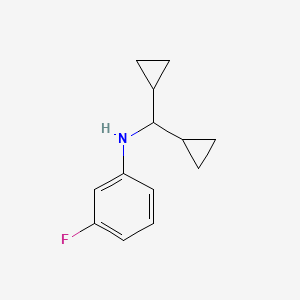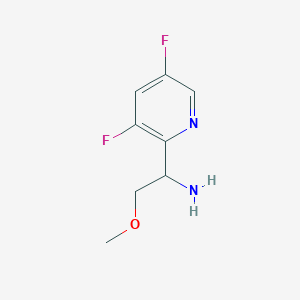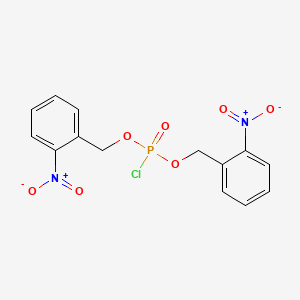
Acotiamide Impurity 6 Maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acotiamide Impurity 6 Maleate is a chemical compound that serves as an impurity in the synthesis of Acotiamide, a drug used for the treatment of functional dyspepsia. Functional dyspepsia is a condition characterized by postprandial fullness, upper abdominal bloating, and early satiation. This impurity is used as an internal standard to detect the concentration of Acotiamide in plasma with high purity.
Preparation Methods
The synthesis of Acotiamide Impurity 6 Maleate involves multiple steps, starting from basic raw materials such as 2,4,5-trimethoxybenzoic acid, ethyl 2-aminothiazole-4-carboxylate, and N,N-diisopropylethylenediamine. The process includes a series of reactions, purification, and salt formation steps to yield the final product. The industrial production methods are designed to ensure high purity and consistency, adhering to stringent quality control measures.
Chemical Reactions Analysis
Acotiamide Impurity 6 Maleate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Acotiamide Impurity 6 Maleate has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to ensure the accuracy and precision of measurements.
Biology: It helps in studying the metabolic pathways and interactions of Acotiamide in biological systems.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Acotiamide.
Industry: It is employed in quality control processes to detect and quantify impurities in pharmaceutical formulations
Mechanism of Action
The mechanism of action of Acotiamide Impurity 6 Maleate is not well-documented. Acotiamide itself works by enhancing gastric motility and accelerating gastric emptying. It achieves this by inhibiting the enzyme acetylcholinesterase, which increases the levels of acetylcholine, a neurotransmitter that stimulates muscle contractions in the gastrointestinal tract .
Comparison with Similar Compounds
Acotiamide Impurity 6 Maleate can be compared with other impurities and related compounds of Acotiamide:
Acotiamide Impurity 5: Another impurity formed during the synthesis of Acotiamide.
Acotiamide Impurity 9: A related compound with similar structural features.
Acotiamide Hydrochloride Trihydrate: The active pharmaceutical ingredient in Acotiamide formulations
Each of these compounds has unique properties and roles in the synthesis and quality control of Acotiamide, highlighting the importance of this compound in ensuring the purity and efficacy of the final drug product.
Properties
Molecular Formula |
C26H36N4O9S |
|---|---|
Molecular Weight |
580.7 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;N-[2-[di(propan-2-yl)amino]ethyl]-2-[(2,4,5-trimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C22H32N4O5S.C4H4O4/c1-13(2)26(14(3)4)9-8-23-21(28)16-12-32-22(24-16)25-20(27)15-10-18(30-6)19(31-7)11-17(15)29-5;5-3(6)1-2-4(7)8/h10-14H,8-9H2,1-7H3,(H,23,28)(H,24,25,27);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
YKSFNGAJFVKGIY-WLHGVMLRSA-N |
Isomeric SMILES |
CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2OC)OC)OC)C(C)C.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2OC)OC)OC)C(C)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12103692.png)
![(3-Methylbutan-2-yl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B12103699.png)
![(4R)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-ol](/img/structure/B12103705.png)







![5-(Hydroxymethyl)-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12103759.png)
![5-Methoxy-2-{[(2-methoxyethyl)amino]methyl}phenol](/img/structure/B12103762.png)

